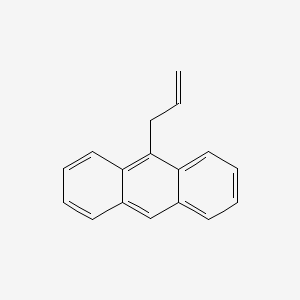

9-Allylanthracene

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

23707-65-5 |

|---|---|

Molekularformel |

C17H14 |

Molekulargewicht |

218.29 g/mol |

IUPAC-Name |

9-prop-2-enylanthracene |

InChI |

InChI=1S/C17H14/c1-2-7-17-15-10-5-3-8-13(15)12-14-9-4-6-11-16(14)17/h2-6,8-12H,1,7H2 |

InChI-Schlüssel |

USRRYCXZCVGSQG-UHFFFAOYSA-N |

Kanonische SMILES |

C=CCC1=C2C=CC=CC2=CC3=CC=CC=C31 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 9 Allylanthracene and Its Analogues

Grignard Reaction Pathways for Alkenylanthracenes

A foundational and widely utilized method for synthesizing 9-alkenylanthracenes, including 9-allylanthracene, involves the use of Grignard reagents. This pathway is characterized by a two-step sequence: the nucleophilic addition of an organomagnesium halide to an anthrone (B1665570) precursor, followed by a dehydration step to yield the final aromatic product.

The synthesis typically commences with anthrone as the starting material. Anthrone provides a reactive carbonyl group at the 9-position, which is susceptible to nucleophilic attack. The key transformation in this step is the reaction with an allylmagnesium halide, typically allylmagnesium bromide. The allyl Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of anthrone. youtube.com This addition breaks the carbon-oxygen pi bond, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide, yielding the tertiary alcohol, 9-allyl-9-hydroxy-9,10-dihydroanthracene. lookchem.com This intermediate is a non-aromatic, hydrogenated anthracene (B1667546) derivative. wikipedia.org

Reaction Scheme: Grignard Addition to Anthrone

The second critical step is the elimination of a water molecule from the 9-allyl-9-hydroxy-9,10-dihydroanthracene intermediate to form the final product, this compound. This dehydration reaction is typically facilitated by acid catalysis. The mechanism proceeds through the protonation of the hydroxyl group by an acid (e.g., sulfuric acid or p-toluenesulfonic acid), converting it into a good leaving group (water).

Departure of the water molecule generates a tertiary carbocation at the 9-position. This carbocation is stabilized by the adjacent aromatic rings. The final step involves the abstraction of a proton from the 10-position by a weak base (such as water or the conjugate base of the acid catalyst). This elimination step re-establishes the aromaticity of the central ring, providing the thermodynamic driving force for the reaction and yielding this compound. While this reaction is generally effective, some studies on related 9,10-dihydroanthrols have noted that the Bradsher dehydration can sometimes be unexpectedly challenging, failing to proceed even under strongly acidic conditions. mdpi.com

Palladium-Catalyzed Synthetic Routes

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the formation of carbon-carbon bonds and are frequently employed in the synthesis of substituted anthracenes. nih.govuwindsor.ca These methods offer mild reaction conditions and high functional group tolerance.

The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an organoboron compound with an organic halide. organic-chemistry.orgresearchgate.net For the synthesis of this compound, this could involve coupling 9-bromoanthracene (B49045) with allylboronic acid or one of its esters in the presence of a palladium catalyst and a base. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to 9-bromoanthracene, followed by transmetalation with the allylboronate species and subsequent reductive elimination to yield this compound and regenerate the catalyst. organic-chemistry.orgmdpi.com

Another key method is the Tsuji-Trost reaction , also known as allylic alkylation. organic-chemistry.orgwikipedia.org This reaction involves the palladium-catalyzed reaction of a nucleophile with a substrate containing a leaving group in an allylic position. wikipedia.orgacademie-sciences.fr In a potential approach to this compound, an anthracenyl nucleophile could be reacted with an allyl substrate like allyl acetate. The mechanism proceeds via the formation of a η³-π-allyl palladium complex, which is then attacked by the nucleophile. wikipedia.org

The Mizoroki-Heck reaction provides a pathway by coupling an aryl halide (like 9-bromoanthracene) with an alkene (allyl alcohol or a derivative) in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov The general mechanism includes the oxidative addition of the aryl halide to the Pd(0) center, followed by migratory insertion of the alkene and subsequent β-hydride elimination to furnish the product. libretexts.org

| Reaction Type | Anthracene Substrate | Allyl Source | Typical Catalyst System | Key Mechanistic Steps |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 9-Bromoanthracene | Allylboronic Acid/Ester | Pd(PPh₃)₄ or Pd(OAc)₂ / Ligand + Base (e.g., K₂CO₃) | Oxidative Addition, Transmetalation, Reductive Elimination |

| Tsuji-Trost Reaction | Anthracenyl Nucleophile | Allyl Acetate/Chloride | Pd(0) Complex + Ligand (e.g., Phosphines) | Oxidative Addition (forms π-allyl complex), Nucleophilic Attack |

| Mizoroki-Heck Reaction | 9-Bromoanthracene | Allyl Alcohol/Derivative | Pd(OAc)₂ / Ligand + Base (e.g., NEt₃) | Oxidative Addition, Migratory Insertion, β-Hydride Elimination |

Specialized Preparative Procedures

Beyond the primary Grignard and palladium-catalyzed routes, several other specialized procedures have been developed for synthesizing anthracene derivatives, which can be adapted for this compound. These methods often leverage different catalysts or reaction conditions to achieve the desired transformation.

Palladium-catalyzed allylic C-H alkylation is an emerging strategy that avoids the need for pre-functionalized starting materials like organic halides. nih.gov This approach directly couples an allyl source with a C-H bond of the anthracene core, offering higher atom economy. The reaction typically requires a Pd(II) catalyst and an oxidant to facilitate the C-H activation step. nih.gov

The intramolecular Heck reaction has been extensively used to construct complex polycyclic systems and can be a powerful tool for creating substituted anthracenes. uwindsor.caprinceton.edu While not a direct route to this compound itself, this methodology is crucial for synthesizing complex analogues where an allyl-containing side chain attached to a precursor molecule cyclizes onto the aromatic core.

Furthermore, catalyst systems can be optimized for specific outcomes. For instance, the use of task-specific ionic liquids (TSILs) in conjunction with palladium complexes has been shown to promote efficient and highly regioselective Tsuji-Trost allylations, with the added benefit of catalyst recyclability. academie-sciences.fr Similarly, developments in ligand design, such as chiral aminophosphine (B1255530) ligands, have been applied to palladium-catalyzed asymmetric allylic alkylations, demonstrating the tunability of these reactions. organic-chemistry.orgrsc.org

Stereochemical Control in this compound Synthesis

The molecule this compound itself is achiral and does not possess any stereocenters. Therefore, stereochemical control is not a factor in its direct synthesis. However, the principles of stereocontrol become critically important when synthesizing analogues of this compound that are chiral, either due to substitution on the allyl group or on the anthracene scaffold itself.

In such cases, palladium-catalyzed asymmetric allylic alkylation (AAA) is the premier strategy for controlling stereochemistry. wikipedia.org The enantioselectivity of the Tsuji-Trost reaction, for example, can be controlled by employing chiral ligands that coordinate to the palladium catalyst. organic-chemistry.orgnih.gov These chiral ligands, such as derivatives of BINAP or DIOP, create a chiral environment around the metal center. princeton.edursc.org This chiral pocket influences the nucleophilic attack on the prochiral π-allyl palladium intermediate, leading to the preferential formation of one enantiomer of the product. The development of the Trost Asymmetric Allylic Alkylation (AAA) has become a cornerstone of asymmetric synthesis, enabling the construction of stereocenters with high enantioselectivity under mild conditions. wikipedia.org The ability to control both regioselectivity and stereoselectivity makes this a powerful tool for preparing advanced, chiral analogues of this compound for various applications.

Reactivity and Mechanistic Investigations of 9 Allylanthracene

Cycloaddition Reactions

The anthracene (B1667546) framework, particularly in its substituted forms like 9-allylanthracene, serves as a reactive diene component in various cycloaddition reactions. The central ring of the anthracene moiety readily participates in these transformations due to its lower benzenoid character compared to the terminal rings. researchgate.net This reactivity allows for the construction of complex polycyclic structures.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. sigmaaldrich.comwikipedia.org The reaction involves the interaction of a conjugated diene's 4 π-electrons with a dienophile's 2 π-electrons through a concerted mechanism. sigmaaldrich.comiitk.ac.in In this compound, the diene is the 9,10-position of the anthracene core. researchgate.net The reaction is generally thermodynamically favorable as it converts two π-bonds into two new, more stable σ-bonds. ucalgary.ca

The scope of dienophiles that react with the anthracene core in this compound is broad, though reactivity is significantly enhanced by the presence of electron-withdrawing groups on the dienophile. wikipedia.orgucalgary.ca These groups lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the diene's Highest Occupied Molecular Orbital (HOMO). chemrxiv.org

Commonly employed dienophiles include alkenes and alkynes substituted with functional groups such as carbonyls (aldehydes, ketones, esters), nitriles, and halogens. ucalgary.cayoutube.com For instance, this compound has been shown to react with α-bromoacrolein in a [4+2] cycloaddition. researchgate.net While simple alkenes like ethene can react, the conditions are often harsh. ucalgary.ca Highly reactive dienophiles, such as N-phenylmaleimide, react readily with anthracenes. wikipedia.orgresearchgate.net

Table 1: Examples of Dienophiles in Reactions with Anthracene Derivatives This table is generated based on typical dienophile reactivity with anthracenes.

| Dienophile Class | Example Compound | Activating Group | Expected Reactivity with this compound |

|---|---|---|---|

| α,β-Unsaturated Carbonyls | α-Bromoacrolein | Aldehyde, Bromo | Documented to react researchgate.net |

| Maleimides | N-Phenylmaleimide | Imide (Carbonyls) | High wikipedia.orgresearchgate.net |

| Acetylenic Esters | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Ester | High |

| Cyanoalkenes | Tetracyanoethylene | Nitrile | Very High researchgate.net |

Diels-Alder reactions are characterized by a high degree of predictability in terms of both regiochemistry and stereochemistry. iitk.ac.inucalgary.ca

Regioselectivity : The cycloaddition invariably occurs at the 9- and 10-positions of the anthracene nucleus, as this central ring possesses the lowest delocalization energy. researchgate.netresearchgate.net When unsymmetrical dienophiles are used, such as 2-bromoacrylaldehyde, the reaction can potentially yield two different constitutional isomers (ortho and meta). Research indicates that the reaction between 9-alkenylanthracenes, including this compound, and 2-bromoacrylaldehyde preferentially forms the ortho cycloadduct in good yields. researchgate.net

Stereoselectivity : The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. iitk.ac.inucalgary.ca The addition is syn with respect to both the diene and the dienophile. When cyclic dienophiles react, there is often a preference for the endo product over the exo product. This "Endo Rule" arises from favorable secondary orbital interactions between the substituent on the dienophile and the developing π-system in the diene during the transition state. wikipedia.org

The rate and success of the [4+2] cycloaddition are governed by a combination of electronic and steric effects.

Electronic Factors : In a normal-demand Diels-Alder reaction, the rate is accelerated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. wikipedia.orgucalgary.ca The allyl group at the C9 position of anthracene is a weak electron-donating group, which supports this reactivity profile. The reaction's efficiency is fundamentally tied to the energy gap between the diene's HOMO and the dienophile's LUMO; a smaller gap leads to a faster reaction. researchgate.net It has been demonstrated that the electronic properties of the anthracene diene can be enhanced. For example, converting 9-anthracenecarbaldehyde to its N,N-dimethylhydrazone derivative raises the HOMO energy of the anthracene system, making it a more reactive, electron-rich diene for Diels-Alder reactions. chemrxiv.org

Steric Factors : Steric hindrance can significantly impede the approach of the dienophile to the 9,10-positions of the anthracene core. While the 9-allyl group presents some steric bulk, it does not prevent the reaction. However, substitution at both the 9 and 10 positions can dramatically decrease reactivity. For example, 9,10-diphenylanthracene (B110198) shows lower reactivity compared to anthracene, presumably for steric reasons. researchgate.net

The predominant mechanism for the Diels-Alder reaction is a concerted, pericyclic process. wikipedia.org This means that the new sigma bonds between the diene and dienophile form simultaneously within a single, cyclic transition state, without the formation of any intermediates. sigmaaldrich.comiitk.ac.in This concerted nature is responsible for the high stereospecificity of the reaction. ucalgary.ca

The reaction can be facilitated by Lewis acid catalysts, which coordinate to the electron-withdrawing group on the dienophile. iitk.ac.in This coordination makes the dienophile more electron-poor and lowers the energy of its LUMO, thereby accelerating the reaction. iitk.ac.in

Diels-Alder Reactivity Profile of the Anthracene Diene Moiety

Allylic Rearrangement Processes

An allylic rearrangement is a reaction in which a double bond in an allyl chemical compound shifts to the adjacent carbon atom. wikipedia.org While not a primary reaction of the anthracene core itself, processes involving allylic rearrangement are relevant to the synthesis and potential reactivity of the allyl side chain of this compound.

One notable example is found in the synthesis of this compound via a palladium-catalyzed reaction that involves an allylic diazene (B1210634) rearrangement. researchgate.netacs.org In this synthetic sequence, a monoalkyl diazene is formed as an intermediate. This species can then undergo a rearrangement where the double bond of the allyl group shifts, which is a key step in forming the final product under specific conditions. researchgate.netacs.org

Allylic Diazene Rearrangements and Chiral Transfer

The reactivity of this compound is notably highlighted in the context of allylic diazene chemistry. Research has detailed a stereospecific, palladium-catalyzed method for the mild reduction of allylic alcohols, which proceeds through a transient monoalkyl diazene intermediate. acs.org The synthesis of this compound itself is presented as a key example of this methodology. mit.eduakademika.no

The process involves the reaction of an allylic precursor with a specialized hydrazine (B178648) reagent, N-isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine (IPNBSH), under Mitsunobu conditions, followed by hydrolysis and fragmentation. acs.orgresearchgate.net The key step is the formation of a transient allylic diazene, which then undergoes a spontaneous retro-ene type rearrangement, leading to the expulsion of dinitrogen gas (N₂) and the formation of the reduced allylic product. researchgate.netsemanticscholar.org

While this compound is an achiral molecule, the significance of this reaction pathway lies in its stereospecificity. acs.org When an enantiomerically enriched chiral allylic alcohol is used as the starting material, the reaction proceeds with a high degree of stereochemical fidelity, indicating an efficient transfer of chiral information from the starting material to the transient diazene and subsequently to the final product. This stereospecific outcome is crucial in syntheses where maintaining stereocenters is paramount. acs.orgmit.edu

The general transformation for the synthesis of this compound via this pathway is presented below:

Table 1: Reaction Scheme for this compound Synthesis via Diazene Intermediate

| Step | Reactants | Reagents | Intermediate | Product |

| 1. Displacement | 9-Anthracenemethanol | IPNBSH, PPh₃, DEAD | N-Allyl-N'-nosylhydrazone | Not Isolated |

| 2. Fragmentation | N-Allyl-N'-nosylhydrazone | Base (e.g., DBU) | Allylic Diazene | This compound |

Abbreviations: IPNBSH = N-isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine; PPh₃ = Triphenylphosphine; DEAD = Diethyl azodicarboxylate; DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene.

Other Anionotropic Rearrangements

Beyond diazene chemistry, derivatives of this compound have been observed to undergo other forms of anionotropic rearrangements. A notable example was documented during the reduction of 9,10-diallyl-9,10-dihydroxyanthracene with phenylhydrazine (B124118) in acetic acid. rsc.org Under specific conditions where the diol was added to a boiling solution of the reagents, the expected 9,10-diallylanthracene was not the major product. rsc.org

Instead, the primary product isolated was identified as 9-(3-N-acetyl-N'-phenylhydrazinopropenyl)-10-allylanthracene. rsc.org The formation of this compound was attributed to a 1,7-anionotropic rearrangement occurring during the reaction sequence. rsc.org This observation highlights an alternative reaction pathway available to allylic anthracene systems under specific acidic and thermal conditions, demonstrating the potential for complex molecular reorganization.

Electrophilic and Nucleophilic Reaction Pathways

The dual chemical nature of this compound, possessing both an aromatic ring system and an alkene functional group, allows it to participate in both electrophilic and nucleophilic reaction pathways.

Electrophilic Pathways: The anthracene core is an electron-rich aromatic system and is inherently nucleophilic, making it susceptible to electrophilic attack. masterorganicchemistry.com Electrophilic aromatic substitution (EAS) reactions typically occur at the C9 and C10 positions, which are the most reactive sites. researchgate.netbyjus.com The allyl group's double bond can also act as a nucleophile and undergo classic electrophilic addition reactions. For instance, the hydrobromination of 9,10-diallylanthracene in acetic acid or benzene (B151609) without a radical initiator proceeds to give a dihydrobromide, which involves the electrophilic addition of HBr across the double bonds. rsc.org

The general mechanism for EAS involves the attack of the aromatic pi-system on an electrophile (E+), forming a resonance-stabilized carbocation intermediate known as a sigma complex. masterorganicchemistry.commasterorganicchemistry.com A subsequent deprotonation step then restores the aromaticity of the ring, resulting in the substitution product. masterorganicchemistry.com

Nucleophilic Pathways: this compound itself does not typically act as an electrophile for direct nucleophilic attack due to the electron-rich nature of the pi system and the lack of a suitable leaving group on the untreated molecule. googleapis.comksu.edu.sa However, its derivatives can be readily transformed into substrates for nucleophilic substitution.

A prime example follows from the modification of the allyl group. The product from the radical-initiated hydrobromination of 9,10-diallylanthracene is a 9,10-bis(bromopropyl)anthracene. rsc.org In this derivative, the carbon atoms attached to the bromine atoms are now electrophilic centers. These centers are susceptible to attack by a wide range of nucleophiles (Nu⁻), leading to Sₙ2 or Sₙ1 substitution products, depending on the substrate and reaction conditions. libretexts.orglibretexts.org This two-step sequence—functionalization followed by substitution—is a common strategy for elaborating such molecules.

Radical Reaction Studies

The allyl group of this compound is a key site for radical reactivity. The hydrogen atoms on the carbon adjacent to the double bond (the allylic position) are particularly susceptible to abstraction because the resulting allyl radical is stabilized by resonance. youtube.com

Studies on the reactivity of the closely related 9,10-diallylanthracene have provided insight into these pathways. While attempts at bromination with N-bromosuccinimide (NBS), a common reagent for allylic bromination, failed to produce identifiable products, a different radical reaction was successful. rsc.org The hydrobromination of 9,10-diallylanthracene in the presence of a peroxide catalyst yielded a 9,10-bis(bromopropyl)anthracene derivative in high yield. rsc.org

The use of a peroxide initiator is characteristic of a radical chain reaction mechanism for the addition of HBr to an alkene. youtube.com This process proceeds via an anti-Markovnikov addition, where the bromine radical adds to the terminal carbon of the double bond, generating a more stable secondary radical on the carbon chain, which then abstracts a hydrogen atom from HBr to propagate the chain. youtube.com This study demonstrates the accessibility of radical pathways for the functionalization of the allyl side chain on the anthracene core. rsc.org

Polymerization Chemistry of 9 Allylanthracene

Radical Polymerization Investigations

Radical polymerization of 9-allylanthracene has been found to be an inefficient process for producing high molecular weight polymers. semanticscholar.org The presence of the bulky and reactive anthracene (B1667546) group, as well as the allylic hydrogen atoms, significantly influences the polymerization mechanism, leading to oligomerization and the formation of complex polymer structures.

Studies on the radical polymerization of this compound have consistently reported the formation of low molecular weight oligomers rather than long-chain polymers. semanticscholar.org This is primarily attributed to the high tendency for chain transfer reactions. The resulting polymers possess a complex structure, incorporating units from both the allylic double bond polymerization and reactions involving the anthracene nucleus. The polymerization proceeds through a combination of conventional vinyl-type addition and a superimposed polyaddition process involving the meso-positions of the anthracene rings.

Furthermore, the anthracene moiety itself can participate in termination reactions. The growing polymer radical can add to the meso-positions (9- and 10-positions) of the anthracene ring of another monomer or polymer chain. This addition creates a stable, non-propagating radical, effectively terminating the chain growth. This process, known as "anthracene-ending," contributes to the low polymer yields and the complex, branched, or cross-linked structures observed.

Cationic Polymerization Studies

Cationic polymerization of this compound has also been investigated. semanticscholar.org Similar to radical polymerization, this method generally results in the formation of oligomers with complex structures. The initiation of cationic polymerization can occur at either the allylic double bond or the anthracene ring, which is susceptible to electrophilic attack. The propagating carbocation can undergo various side reactions, including intramolecular and intermolecular alkylation of the anthracene rings, leading to branched and cross-linked products. The high reactivity of the carbocation and the presence of multiple reactive sites in the monomer make it difficult to control the polymerization and achieve linear, high molecular weight polymers.

Ziegler-Natta Polymerization

The use of Ziegler-Natta catalysts for the polymerization of this compound has been explored as an alternative to radical and cationic methods. semanticscholar.org Ziegler-Natta catalysts, typically composed of a transition metal compound and an organoaluminum co-catalyst, are known for their ability to polymerize olefins with high stereospecificity. numberanalytics.comslideshare.netthieme-connect.delibretexts.org In the case of this compound, these catalysts can promote the polymerization of the allylic double bond. However, the bulky anthracene substituent can hinder the coordination of the monomer to the catalyst's active site, affecting the polymerization efficiency and the molecular weight of the resulting polymer. The resulting polymers from Ziegler-Natta polymerization also tend to be of low molecular weight and possess a structure derived primarily from the polymerization of the allylic group. semanticscholar.org

| Polymerization Method | Catalyst/Initiator Example | Resulting Polymer Characteristics |

| Radical Polymerization | Azobisisobutyronitrile (AIBN) | Low molecular weight oligomers, complex and branched structures. semanticscholar.org |

| Cationic Polymerization | Boron trifluoride etherate (BF₃·OEt₂) | Low molecular weight oligomers, complex and cross-linked structures. semanticscholar.org |

| Ziegler-Natta Polymerization | Titanium tetrachloride/Triethylaluminium (TiCl₄/Al(C₂H₅)₃) | Low molecular weight polymers, structure primarily from allylic polymerization. semanticscholar.org |

Copolymerization Strategies with Olefins

To overcome the difficulties in homopolymerizing this compound, copolymerization with other monomers, particularly olefins, has been investigated. Copolymerization can incorporate the anthracene functionality into a polymer backbone with more desirable physical and mechanical properties. For instance, the copolymerization of this compound with olefins like ethylene (B1197577) or propylene (B89431) using Ziegler-Natta or other coordination catalysts can introduce the anthracene moiety as a pendant group onto a polyolefin chain.

However, the direct copolymerization of olefins with polar or sterically demanding monomers like this compound using traditional transition metal catalysts can be challenging. researchgate.netresearchgate.net The polar nature of the anthracene group can poison the catalyst, and its bulkiness can hinder incorporation into the growing polymer chain. researchgate.net Despite these challenges, successful copolymerizations have been reported, yielding functional polyolefins with pendant anthracene groups. These materials are of interest for their potential applications in areas such as photo-responsive materials and polymer modification.

Functionalization of Polymer Systems via Pendant Anthracene Moieties

The incorporation of anthracene units as pendant groups on polymer chains opens up a wide range of possibilities for post-polymerization functionalization. researchgate.net The anthracene moiety is photo- and thermo-responsive, capable of undergoing a reversible [4+4] cycloaddition reaction upon exposure to UV light and heat, respectively. researchgate.net This property can be exploited to create cross-linked polymer networks, which can be subsequently cleaved by applying the appropriate stimulus.

This reversible cross-linking has been utilized in the development of self-healing materials, shape-memory polymers, and photo-responsive gels. researchgate.net For example, polymers with pendant anthracene groups can be cross-linked by UV irradiation to form a stable network. Upon heating or exposure to a different wavelength of light, the anthracene dimers can revert to their monomeric form, breaking the cross-links and allowing the material to be reshaped or healed. nih.gov Furthermore, the fluorescence of the anthracene group can be utilized for sensing applications, as the emission properties can change in response to the local environment or the presence of specific analytes. researchgate.net

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H-NMR Spectroscopic Analysis of Proton Environments

The ¹H-NMR spectrum of 9-Allylanthracene provides a detailed account of the various proton environments within the molecule. Analysis of the spectrum reveals characteristic signals for both the aromatic protons of the anthracene (B1667546) core and the protons of the allyl substituent.

The protons of the allyl group exhibit distinct signals. The methylene (B1212753) protons adjacent to the anthracene ring (H-1') appear as a doublet at approximately 4.37 ppm, with a coupling constant (J) of 5.48 Hz. tsijournals.com The terminal vinyl protons (H-3') show two separate signals due to their different spatial orientations. One proton appears as a doublet of doublets at 4.97 ppm (J = 10.24, 1.48 Hz), and the other resonates as a doublet of doublets at 5.06 ppm (J = 16.84, 1.48 Hz). tsijournals.com The proton on the central carbon of the allyl group (H-2') is observed as a multiplet in the range of 6.21-6.28 ppm. tsijournals.com The nine aromatic protons of the anthracene moiety produce a complex multiplet signal between 7.28 and 7.60 ppm. tsijournals.com

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1' | 4.37 | d | 5.48 |

| H-3'a | 4.97 | dd | 10.24, 1.48 |

| H-3'b | 5.06 | dd | 16.84, 1.48 |

| H-2' | 6.21-6.28 | m | - |

| Aromatic-H | 7.28-7.60 | m | - |

d = doublet, dd = doublet of doublets, m = multiplet

¹³C-NMR Spectroscopic Analysis of Carbon Framework

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing insights into the carbon skeleton of this compound. The spectrum displays distinct signals for the carbons of the allyl group and the anthracene ring system.

The carbon of the methylene group attached to the anthracene ring (C-1') resonates at approximately 32.10 ppm. tsijournals.com The terminal carbon of the vinyl group (C-3') appears at 116.00 ppm, while the internal vinyl carbon (C-2') is found at 136.50 ppm. tsijournals.com The aromatic carbons of the anthracene nucleus give rise to a series of signals in the region of 124.89 to 134.05 ppm. tsijournals.com

| Carbon | Chemical Shift (δ, ppm) |

| C-1' | 32.10 |

| C-3' | 116.00 |

| Aromatic C | 124.89 |

| Aromatic C | 125.36 |

| Aromatic C | 126.25 |

| Aromatic C | 128.20 |

| Aromatic C | 130.06 |

| Aromatic C | 131.56 |

| Aromatic C | 131.71 |

| Aromatic C | 134.05 |

| C-2' | 136.50 |

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of both the aromatic and allyl moieties.

The spectrum exhibits absorption bands in the range of 3047-2945 cm⁻¹, which are characteristic of the C-H stretching vibrations of the aromatic ring. tsijournals.com The stretching vibration of the carbon-carbon double bonds (C=C) in both the aromatic system and the allyl group is observed at 1620 and 1444 cm⁻¹. tsijournals.com A notable band at 729 cm⁻¹ corresponds to C-H bending vibrations. tsijournals.com

| Vibrational Mode | Frequency (cm⁻¹) |

| =C-H stretching (aromatic) | 3047, 2945 |

| C=C stretching | 1620, 1444 |

| C-H bending | 729 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight and elemental composition of a compound. For this compound, HRMS provides the exact mass of the molecular ion, confirming its chemical formula.

The electron ionization (EI) high-resolution mass spectrum of this compound shows a molecular ion peak ([M⁺]) with a measured mass-to-charge ratio (m/z) of 218.1097. tsijournals.com This experimental value is in excellent agreement with the calculated theoretical mass of 218.1096 for the molecular formula C₁₇H₁₄, thus unequivocally confirming the composition of the molecule. tsijournals.com

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying polycyclic aromatic hydrocarbons and their derivatives. researchgate.netjournalspress.com It offers a balance between computational cost and accuracy for calculating the ground-state properties of multi-electron systems. mdpi.com DFT methods are particularly well-suited for investigating the electronic structure of graphene-like materials and can be used as a starting point for more advanced calculations. mdpi.comijpsat.org

DFT calculations are instrumental in determining the relative stabilities of different molecular structures. By computing the total electronic energy of various derivatives of 9-allylanthracene, researchers can predict which isomers or conformers are more likely to be observed experimentally. The thermodynamic parameters, such as the enthalpy of formation, can be calculated to establish the order of relative stability among different tautomers or substituted derivatives. scirp.org This approach is not limited to known structures; DFT is increasingly used as an exploratory tool for predicting novel crystal structure polymorphs from a given chemical composition. researchgate.net

The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations provide detailed information about the distribution of electrons within the molecule and the energies of its molecular orbitals. ijpsat.org Key to understanding a molecule's reactivity and electronic properties are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comimperial.ac.uk

The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons. The LUMO is the innermost orbital without electrons and signifies the molecule's ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability, reactivity, and spectral properties. ossila.com A smaller HOMO-LUMO gap generally indicates higher reactivity. ijpsat.org For instance, in a study of monolayer graphene, a small HOMO-LUMO gap of 0.0018 eV, calculated using DFT, suggested a facile redistribution of electrons and high chemical reactivity, particularly at the terminal regions where the FMOs were localized. ijpsat.org

| Concept | Description | Significance |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. | Indicates the molecule's ability to donate electrons; involved in reactions with electrophiles. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is unoccupied by electrons. | Indicates the molecule's ability to accept electrons; involved in reactions with nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the molecule's electronic excitability, chemical reactivity, and kinetic stability. A smaller gap suggests higher reactivity. |

Quantum Chemical Investigations of Substituent Effects on Electronic Properties

Quantum chemical calculations are employed to systematically study how different substituent groups attached to the anthracene (B1667546) core affect the electronic properties of this compound. rsc.orgresearchgate.net By introducing various electron-donating or electron-withdrawing groups at different positions, researchers can modulate the electronic structure and, consequently, the molecule's behavior. mdpi.com

For example, studies on substituted anilines have shown that the position of the substituent (meta- or para-) significantly influences the electronic properties of the amino group. rsc.org Similarly, investigations into substituted anthracene molecules have demonstrated that the addition of substituents generally leads to a red-shift in excitation energies and an increase in oscillator strengths. researchgate.net The effects of these substituents on properties like dipole moments and solvation energies can be systematically quantified using DFT and time-dependent DFT (TD-DFT) calculations. mdpi.com These theoretical investigations are crucial for the rational design of new materials with tailored electronic and photophysical characteristics. informaticsjournals.co.in

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation encompass a range of computational techniques used to represent and study the behavior of molecules. springer.comschrodinger.com These methods are invaluable for understanding the dynamic nature of molecules and their interactions. nih.gov Molecular dynamics (MD) simulations, for instance, can track the movements of atoms in a molecule over time, providing insights into conformational changes and flexibility. mdpi.com

For a molecule like this compound, molecular modeling can be used to explore its conformational landscape, identifying stable geometries and the energy barriers between them. These simulations often rely on force fields, which are sets of parameters that describe the potential energy of a system of atoms. qst.go.jp By combining computational and experimental approaches, researchers can unravel the mechanisms of biomacromolecules and other complex systems. qst.go.jp

Prediction of Optical and Electronic Properties

Computational methods are powerful tools for predicting the optical and electronic properties of materials before they are synthesized. scielo.org.mxscielo.org.mx Time-dependent density functional theory (TD-DFT) is a widely used method for calculating excited-state properties, such as UV-visible absorption spectra. mdpi.com By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the wavelengths at which a molecule will absorb light.

Intermolecular Interactions in 9 Allylanthracene Systems

Hydrogen Bonding Networks and Motifs

Hydrogen bonding is a specific type of dipole-dipole interaction between a hydrogen atom covalently bonded to a highly electronegative atom (such as oxygen, nitrogen, or fluorine) and another nearby electronegative atom. The molecular structure of 9-allylanthracene (C₁₇H₁₄) consists solely of carbon and hydrogen atoms. acs.orgresearchgate.net Since it lacks any classical hydrogen bond donors (like O-H or N-H groups) or highly electronegative acceptor atoms, this compound does not form conventional hydrogen bonding networks or motifs. rsc.orgunion.edu Its interactions are dominated by other, weaker non-covalent forces which are characteristic of aprotic, nonpolar aromatic compounds. electrochemsci.orgnih.gov

C-H...π Interactions in Crystal Packing

In the context of this compound, both the C-H bonds of the anthracene (B1667546) core and the allyl group can act as donors. The acceptor is the extensive π-electron cloud of the anthracene ring of a neighboring molecule. These interactions are characterized by specific geometric arrangements, typically with the C-H bond pointing towards the face of the aromatic ring in an edge-to-face or tilted T-shaped orientation. rsc.orgresearchgate.net Studies of various substituted anthracenes and other polycyclic aromatic hydrocarbons confirm the prevalence of these interactions in their solid-state structures, where they contribute to the stability of the crystal lattice. mdpi.comnih.gov The presence of multiple C-H donors in this compound allows for a network of these weak interactions, influencing the final crystal packing arrangement. scielo.org.mx

Table 1: Typical Geometric Parameters for C-H...π Interactions in Aromatic Systems This table presents generalized data from studies on similar aromatic compounds to illustrate the typical nature of these interactions.

| Parameter | Typical Range | Description |

| H...π Centroid Distance | 2.5 - 3.0 Å | The distance from the hydrogen atom to the center of the aromatic ring. |

| C-H...π Angle | 120° - 160° | The angle formed by the C-H bond and the vector to the ring centroid. |

| Interaction Energy | 0.5 - 2.5 kcal/mol | The typical stabilizing energy contributed by a single C-H...π interaction. |

Data compiled from general findings in crystallographic studies of aromatic compounds. rsc.orgnih.govscielo.org.mx

Analysis of Van der Waals Forces in Molecular Assemblies

Van der Waals forces are the primary intermolecular interactions governing the molecular assembly of nonpolar hydrocarbons like this compound. These forces are a collective term for the weak electrical interactions between uncharged molecules and include London dispersion forces, which are the most significant component for this compound. nih.gov

London dispersion forces arise from temporary, fluctuating dipoles in the electron clouds of molecules. The large, polarizable π-electron system of the anthracene core in this compound makes it highly susceptible to these interactions. The constant motion of electrons creates transient dipoles that induce corresponding dipoles in adjacent molecules, resulting in a net attractive force. nih.govualberta.ca These forces are non-directional but are additive, meaning the total attractive force is the sum of all individual interactions.

The aggregation and packing of this compound molecules in the solid state are heavily influenced by the drive to maximize these stabilizing van der Waals contacts. ualberta.canih.gov This often leads to closely packed structures where the large, flat surfaces of the anthracene rings stack upon one another (π-π stacking), a specific manifestation of van der Waals forces that maximizes surface contact and attractive dispersion interactions. The flexible allyl group can also participate in these interactions and may influence the specific packing motif adopted in the crystal. escholarship.org

Computational Analysis and Quantification of Intermolecular Forces

Computational chemistry provides powerful tools for analyzing and quantifying the subtle intermolecular forces within molecular crystals. Methods like Density Functional Theory (DFT) and Symmetry-Adapted Perturbation Theory (SAPT) are frequently employed to study systems similar to this compound. mdpi.comresearchgate.netusda.gov

SAPT is a particularly valuable method as it allows for the decomposition of the total interaction energy between molecules into physically meaningful components: electrostatics, exchange (repulsion), induction (polarization), and dispersion. mdpi.comusda.govaip.org For a nonpolar molecule like this compound, a SAPT analysis would be expected to show that the dispersion component is the dominant attractive force, significantly outweighing the electrostatic and induction terms. mdpi.comresearchgate.net The exchange term provides the necessary repulsion that prevents molecular collapse.

Table 2: Illustrative SAPT Energy Decomposition for a Benzene (B151609) Dimer (kcal/mol) This table shows a typical energy decomposition for a simple aromatic dimer, which serves as a model for the types of interactions expected in this compound assemblies.

| Interaction Component | T-shaped Configuration | Parallel-displaced Configuration |

| Electrostatics | -1.53 | -0.73 |

| Exchange | 2.52 | 2.41 |

| Induction | -0.38 | -0.32 |

| Dispersion | -3.09 | -3.73 |

| Total Interaction Energy | -2.48 | -2.37 |

Values are representative and based on high-level computational studies of benzene, a fundamental aromatic system. The specific values for this compound would differ but the relative importance of the components would be similar, with dispersion being the key attractive force.

This computational approach confirms that the stability of this compound assemblies is a delicate balance between the strong, attractive dispersion forces and the short-range repulsive exchange forces, with minor contributions from electrostatic and C-H...π interactions. ru.nl

Crystallographic Analysis of 9 Allylanthracene Derivatives

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

For instance, the crystal structure of 11-Hydroxy-9-(prop-2-en-1-yl)-9,10-dihydro-9,10-propanoanthracen-12-one , a derivative of 9-allylanthracene, was determined using SC-XRD. nih.goviucr.orgresearchgate.net The data revealed a triclinic crystal system with the space group Pī. iucr.orgresearchgate.net Similarly, the structure of 9-allyl-4,5-dichloro-12-cyano-9,10-dihydro-9,10-ethanoanthracen-12-yl acetate was elucidated, crystallizing in the monoclinic system with the space group P2₁/c. researchgate.net

The detailed crystallographic data obtained for these derivatives are summarized in the interactive table below. These parameters are foundational for a deeper understanding of the compounds' solid-state behavior.

| Compound | 11-Hydroxy-9-(prop-2-en-1-yl)-9,10-dihydro-9,10-propanoanthracen-12-one nih.goviucr.orgresearchgate.net | 9-allyl-4,5-dichloro-12-cyano-9,10-dihydro-9,10-ethanoanthracen-12-yl acetate researchgate.net |

| Formula | C₂₀H₁₈O₂ | C₂₂H₁₇Cl₂NO₂ |

| Crystal System | Triclinic | Monoclinic |

| Space Group | Pī | P2₁/c |

| a (Å) | 7.60940(1) | 8.9960(2) |

| b (Å) | 9.16090(1) | 15.9202(4) |

| c (Å) | 11.1735(2) | 13.2049(3) |

| α (˚) | 84.202(1) | 90 |

| β (˚) | 85.707(1) | 94.369(1) |

| γ (˚) | 69.895(1) | 90 |

| Volume (ų) | 727.02(2) | 1885.69(8) |

| Z | 2 | 4 |

| Temperature (K) | 296 | 100 |

| R-factor | 0.045 | 0.0420 |

Crystal Packing and Supramolecular Architectures

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent interactions, which collectively define the supramolecular architecture. wikipedia.org These interactions, though weaker than covalent bonds, are directional and play a critical role in the stability and properties of the crystalline material. rsc.org In this compound derivatives, hydrogen bonds, C–H···π interactions, and van der Waals forces are the primary drivers of the supramolecular assembly.

The supramolecular self-assembly in these derivatives showcases how specific functional groups direct the formation of well-defined patterns like dimers and ribbons. sioc-journal.cn The interplay of these varied interactions results in a stable, three-dimensional crystalline framework.

Analysis of Ring Conformations and Dihedral Angles in Anthracene (B1667546) Scaffolds

The anthracene core in its hydrogenated form, 9,10-dihydroanthracene, is not planar and typically adopts a boat-shaped conformation. researchgate.netrsc.org The degree of this puckering and the relative orientation of the aromatic rings can be quantified by puckering parameters and dihedral angles.

For 11-Hydroxy-9-(prop-2-en-1-yl)-9,10-dihydro-9,10-propanoanthracen-12-one , the central six-membered ring of the dihydroanthracene moiety adopts a distinct boat conformation. nih.goviucr.orgresearchgate.net The two terminal benzene (B151609) rings are not coplanar but are tilted with respect to each other, forming a dihedral angle of 42.66(4)°. nih.goviucr.orgresearchgate.net This significant deviation from planarity is a characteristic feature of 9,10-disubstituted dihydroanthracene systems. researchgate.net

Advanced Applications and Functionalization of 9 Allylanthracene in Research

Synthetic Building Block for Complex Molecular Architectures

The dual reactivity of 9-allylanthracene, stemming from its anthracene (B1667546) core and its allyl side chain, makes it a valuable building block in organic synthesis for creating complex molecules. wikipedia.orgillinois.edu The anthracene moiety can participate in cycloaddition reactions, such as the Diels-Alder reaction, across its 9 and 10 positions. researchgate.netresearchgate.net This has been exploited in the synthesis of multi-component molecules. For instance, this compound can react with dienophiles like α-bromoacrolein in a [4+2] cycloaddition to form tetracyclic structures, which can then be further elaborated into more complex molecular frameworks.

The allyl group provides another site for chemical modification. It can undergo various reactions typical of alkenes, allowing for the introduction of different functional groups. A notable example is its use in the synthesis of a homologue of the antidepressant benzoctamine. In this multi-step synthesis, this compound serves as the starting point, with the key step being a [4+2] cycloaddition, followed by reactions involving the allyl group to build the final complex structure. mdpi.com This strategic use of this compound showcases its utility in constructing molecules with specific and complex architectures that would be challenging to assemble through other methods. numberanalytics.com

Probes for Photophysical Investigations

The inherent fluorescence of the anthracene core in this compound makes it a prime candidate for the development of fluorescent probes. mdpi.comnih.govfrontiersin.org By chemically modifying the molecule, its photophysical properties can be fine-tuned for specific applications, such as in molecular sensing and imaging. rsc.org

Tuning of Absorption and Fluorescence Properties

The absorption and fluorescence characteristics of anthracene derivatives are highly sensitive to their chemical environment and substitution pattern. rsc.orgnih.gov Modifications to the anthracene ring or the allyl group of this compound can lead to significant shifts in its absorption and emission spectra, as well as changes in its fluorescence quantum yield. rsc.orgnih.gov

For example, the introduction of different substituents on the anthracene core can alter the energy levels of its molecular orbitals, leading to changes in the wavelength of light it absorbs and emits. beilstein-journals.org Research on various 9,10-disubstituted anthracenes has shown that while substitutions may only slightly affect the UV/Vis absorption, they can have a more pronounced impact on fluorescence properties. rsc.org This principle allows for the rational design of this compound-based molecules with tailored photophysical responses. For instance, cocrystallization of 9-anthraldehyde (B167246) with different coformers has been shown to produce a range of emission colors from green to red. mdpi.com This tunability is crucial for creating probes for multi-color imaging or for sensing specific analytes. informaticsjournals.co.in

Below is a data table showing the photophysical properties of a related compound, 9-anthraldehyde, in different cocrystal forms, illustrating the principle of tuning emission.

| System | Emission Maximum (λ_em) | Fluorescence Color |

| 9-AA (9-anthraldehyde) | 545 nm | Yellow |

| AA-DITFB Cocrystal | 512 nm | Green |

| AA-TFTPA Cocrystal | 523 nm | Green-Yellow |

| AA-TCNB Cocrystal | 605 nm | Red |

| Data sourced from a study on tuning solid-state emission of 9-anthraldehyde through cocrystal engineering. mdpi.com |

Development of Fluorescent Molecular Systems and Sensors

The ability to tune the photophysical properties of this compound derivatives has led to their use in the development of fluorescent molecular systems and sensors. mdpi.comfrontiersin.org These systems are designed to change their fluorescence in response to a specific stimulus, such as the presence of a particular ion or molecule. sioc-journal.cn

For example, a peptide-based fluorescent probe was developed where pyrene, a polycyclic aromatic hydrocarbon similar to anthracene, was attached to a peptide. beilstein-journals.org In the presence of the target enzyme, β-tryptase, the probe's fluorescence emission changed significantly, allowing for the detection of the enzyme. beilstein-journals.org This concept can be extended to this compound, where the allyl group can be used to link the anthracene fluorophore to a receptor unit that selectively binds to a target analyte. Upon binding, a conformational change could alter the fluorescence of the anthracene moiety, providing a detectable signal. Such sensors have applications in various fields, including medical diagnostics and environmental monitoring. nih.gov

Role in Advanced Materials Science Research

In the field of materials science, this compound and its derivatives are utilized to create polymers with novel and responsive properties. The anthracene unit can be incorporated into polymer chains to influence their characteristics and to introduce photo-responsive behavior. rsc.orgspecificpolymers.comnih.gov

Modulating Polymer Properties through Controlled Functionalization

The incorporation of anthracene moieties into polymers allows for the modulation of their physical and chemical properties. rsc.org For example, copolymerizing propylene (B89431) with 9-hexenylanthracene (a derivative of this compound with a longer alkyl chain) results in an isotactic polypropylene (B1209903) with pendant anthracene groups. researchgate.net These anthracene units can then undergo further reactions, such as Diels-Alder cycloadditions with dienophiles. This post-polymerization functionalization alters the polymer's polarity and can affect its melting and crystallization temperatures. researchgate.net This approach provides a method to fine-tune the properties of common polymers for specific applications.

The ability to control the functionalization of polymers is a key area of research. nih.gov By carefully designing the polymer architecture and the placement of functional groups like anthracene, materials with tailored thermal, mechanical, and optical properties can be created. researchgate.net

Development of Responsive Polymer Systems

A significant application of anthracene-containing polymers is in the development of "smart" or responsive materials that change their properties in response to external stimuli, particularly light. numberanalytics.comrsc.orgmdpi.com The anthracene group can undergo a reversible [4+4] photodimerization reaction upon exposure to UV light. nih.govmdpi.com This dimerization creates a cross-link between polymer chains.

This photo-reversible cross-linking has been used to create a variety of responsive polymer systems:

Self-Healing Materials: When a crack forms in a material containing anthracene groups, exposure to UV light can induce dimerization across the crack interface, repairing the damage. Subsequent exposure to a different wavelength of light or heat can break these dimers, allowing for repeated healing cycles. rsc.org

Shape-Memory Polymers: Materials can be set into a temporary shape by cross-linking the polymer chains via anthracene dimerization. mdpi.com When the cross-links are cleaved by a stimulus, the material returns to its original, permanent shape. mdpi.com

Drug Delivery Systems: Polymersomes and hydrogels functionalized with anthracene can be designed to release an encapsulated drug when exposed to light. frontiersin.orgmdpi.comnih.gov The photodimerization can alter the permeability of the polymer matrix, triggering the release of the payload.

The versatility of the anthracene photodimerization reaction makes this compound a valuable component in the design of the next generation of advanced, responsive materials. nih.gov

Environmental Research Contexts, e.g., Bioremediation Studies

While dedicated bioremediation studies focusing exclusively on this compound are not extensively documented in publicly available research, its relevance in environmental science is understood through its classification as a substituted polycyclic aromatic hydrocarbon (PAH). PAHs are a group of organic compounds that are of significant environmental concern due to their widespread distribution, persistence, and toxic properties. Anthracene, the parent compound of this compound, is a well-studied three-ring PAH and often serves as a model compound in bioremediation research because its core structure is found in more complex and carcinogenic PAHs. researchgate.net The environmental fate and degradation of anthracene and its derivatives are, therefore, of considerable interest.

Research into the bioremediation of complex hydrocarbon mixtures, such as used motor oil, has provided some insight into the environmental degradation of this compound. A study on biosurfactant-assisted bioremediation of petroleum hydrocarbons included this compound as one of the components of used motor oil being investigated. up.ac.za In laboratory-scale microcosm experiments, the degradation of motor oil components was observed to be more significant in cultures amended with a biosurfactant compared to those without. up.ac.za This suggests that the bioavailability of this compound, a limiting factor for the microbial degradation of many hydrophobic PAHs, can be enhanced. The removal of the motor oil components was confirmed to be due to biological activity, as abiotic controls showed minimal degradation. up.ac.za

The broader field of anthracene bioremediation relies on the metabolic capabilities of various microorganisms, including bacteria, fungi, and algae, to break down the aromatic rings. researchgate.net For instance, the bacterium Bacillus cereus S13, isolated from contaminated soil, has demonstrated the ability to use anthracene as a sole source of carbon, degrading it into less complex metabolites like 9,10-dihydroxy-anthracene and anthraquinone. plos.orgnih.gov Such studies highlight the potential for microbial degradation of the fundamental anthracene structure. The degradation process typically involves enzymatic actions that introduce oxygen atoms into the ring structure, leading to ring cleavage and eventual mineralization into carbon dioxide and water. researchgate.net

Although specific enzymes and detailed metabolic pathways for this compound have not been elucidated in dedicated studies, the principles derived from anthracene research are applicable. The allyl group substituent at the 9-position would likely influence the rate and pathway of degradation compared to the parent anthracene molecule. The reactivity of substituted anthracenes is known to be dependent on the electronic properties of the substituent. mdpi.com Therefore, environmental research into this compound would likely investigate how the allyl group affects its sorption to soil, its bioavailability to microorganisms, and the specific enzymatic attacks required to initiate its breakdown.

Interactive Data Table: Microorganism-Assisted Bioremediation of Anthracene

The following table summarizes findings from a study on the degradation of anthracene by a specific bacterial strain, providing context for the potential bioremediation of its derivatives.

| Parameter | Value | Reference |

| Microorganism | Bacillus cereus S13 | plos.org |

| Substrate | Anthracene | plos.orgnih.gov |

| Initial Concentration | 1000 mgL⁻¹ | plos.orgnih.gov |

| Incubation Time | 120 hours | plos.orgnih.gov |

| Degradation Efficiency | 82.29% | plos.orgnih.gov |

| Identified Metabolites | 9,10-dihydroxy-anthracene, Anthraquinone | plos.orgnih.gov |

Q & A

Q. What are the recommended experimental protocols for synthesizing 9-Allylanthracene, and how can purity be validated?

Methodological Answer :

- Synthesis : Use Friedel-Crafts alkylation or cross-coupling reactions, referencing anthracene derivative synthesis frameworks (e.g., allylation under inert atmospheres). Ensure stoichiometric control of allyl halides and anthracene precursors .

- Purity Validation :

- Chromatography : Employ HPLC or GC-MS to isolate and confirm product purity, with retention times compared to standards.

- Spectroscopy : Use -NMR (aromatic proton shifts at δ 7.5–8.5 ppm) and FT-IR (C=C stretching ~1600 cm) for structural confirmation .

- Melting Point Analysis : Compare observed melting points with literature values (e.g., analogs like 9-Chloroanthracene: 213°C ).

Q. How should researchers address safety concerns when handling this compound in laboratory settings?

Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For aerosol exposure, use NIOSH-approved P95 respirators .

- Ventilation : Work in fume hoods to minimize inhalation risks.

- Waste Disposal : Classify as hazardous organic waste; avoid drainage systems. Follow institutional guidelines for chemical disposal .

- Emergency Protocols : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Q. What are the standard characterization techniques for confirming this compound’s molecular structure?

Methodological Answer :

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., expected ~242 for ).

- X-ray Crystallography : Resolve crystal structure to confirm allyl group positioning and bond angles .

- Elemental Analysis : Validate %C and %H within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict this compound’s photophysical properties, and what experimental validation is required?

Methodological Answer :

- Modeling : Use Gaussian or ORCA software for DFT calculations to simulate UV-Vis absorption spectra (e.g., π→π* transitions) and HOMO-LUMO gaps. Compare with experimental UV-Vis data (e.g., λ ~380 nm for anthracene derivatives) .

- Validation : Correlate computed excitation energies with fluorescence spectroscopy results. Discrepancies >10% warrant re-evaluation of basis sets or solvent effects .

Q. How do researchers resolve contradictions in reported reaction yields for this compound synthesis across literature?

Methodological Answer :

- Critical Analysis :

- Variable Identification : Assess differences in catalysts (e.g., Lewis acids like AlCl vs. FeCl), solvent polarity, and reaction temperatures.

- Reproducibility : Replicate methods from high-impact studies (e.g., J. Org. Chem.) and document deviations (e.g., moisture sensitivity of reagents) .

- Statistical Evaluation : Apply ANOVA to compare yields under controlled variables (e.g., temperature gradients ±5°C) .

Q. What advanced techniques are used to study this compound’s stability under oxidative or photolytic conditions?

Methodological Answer :

- Oxidative Stability : Use cyclic voltammetry to measure oxidation potentials. Monitor degradation via HPLC post-exposure to O/UV .

- Photolytic Studies : Conduct accelerated aging under UV lamps (λ = 254 nm); track decomposition products via LC-MS .

- Kinetic Analysis : Apply Arrhenius equations to extrapolate shelf-life under storage conditions (e.g., 4°C vs. ambient) .

Q. How can researchers design a mechanistic study to investigate this compound’s role in Diels-Alder reactions?

Methodological Answer :

- Experimental Design :

Methodological Best Practices

- Data Reporting : Follow Beilstein Journal guidelines: include raw data in supplementary files (e.g., NMR spectra, chromatograms) and summarize trends in tables .

- Ethical Compliance : Document hazard assessments and ethical approvals for experimental designs involving toxic reagents .

- Literature Review : Prioritize peer-reviewed journals over vendor SDS sheets for mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.